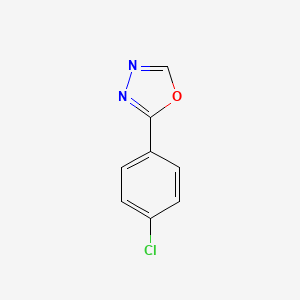

2-(4-Chlorophenyl)-1,3,4-oxadiazole

Vue d'ensemble

Description

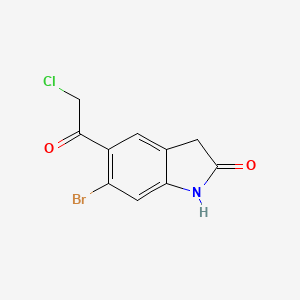

2-(4-Chlorophenyl)-1,3,4-oxadiazole (CPD) is a heterocyclic compound that has been used in many scientific studies and applications. It has been studied for its potential use in medicinal chemistry and as an intermediate in the synthesis of other compounds. CPD has been found to have a wide range of biochemical and physiological effects, as well as advantages and limitations for laboratory experiments.

Applications De Recherche Scientifique

Antineoplastic Effects in Cervical Carcinoma

The compound 2-(4-Chlorophenyl)-1,3,4-oxadiazole has been investigated for its potential antineoplastic effects against cervical carcinoma. Specifically, it has been studied in the context of HPV16-positive human invasive cervical carcinoma cell lines, such as SiHa. The compound demonstrated substantial antiproliferative and antimetastatic effects, and significant proapoptotic properties were observed, indicating its potential as a therapeutic agent in the treatment of cervical cancer .

Antimicrobial and Antiproliferative Properties

Research has also explored the antimicrobial and antiproliferative capabilities of derivatives of 2-(4-Chlorophenyl)-1,3,4-oxadiazole. These studies have shown promising results in combating antimicrobial resistance and inhibiting the growth of cancerous cells, particularly in the context of breast cancer cell lines like MCF7. The compound’s ability to act against both bacterial and cancer cells highlights its versatility and potential for development into a multifaceted therapeutic agent .

Potential in Drug Delivery Systems

Another promising area of application for 2-(4-Chlorophenyl)-1,3,4-oxadiazole is in drug delivery systems. Its chemical structure may allow it to be used as a carrier molecule, enhancing the delivery of therapeutic agents to specific sites within the body. This could improve the efficacy of drugs and reduce side effects by targeting the delivery to areas where treatment is needed most.

Applications in Biotechnology

The compound’s unique properties also suggest potential applications in biotechnology. For instance, it could be used in the development of biosensors or as a component in molecular diagnostics. Its interaction with biological molecules could provide valuable insights into cellular processes and disease mechanisms.

Use as a Catalyst in Organic Synthesis

In the field of organic chemistry, 2-(4-Chlorophenyl)-1,3,4-oxadiazole could serve as a catalyst for various synthesis reactions. Its potential to facilitate chemical transformations makes it a candidate for research in developing new synthetic pathways and manufacturing processes.

Mécanisme D'action

Target of Action

Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that 2-(4-Chlorophenyl)-1,3,4-oxadiazole may also interact with various cellular targets.

Mode of Action

It’s worth noting that related compounds have been shown to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 2-(4-Chlorophenyl)-1,3,4-oxadiazole might interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

For instance, certain indole derivatives have been found to inhibit tubulin polymerization , which could potentially disrupt cell division and other cellular processes.

Pharmacokinetics

For example, some compounds have shown considerable proapoptotic effects, antimigratory and anti-invasive effects in a concentration-dependent manner . These properties could potentially influence the bioavailability and efficacy of 2-(4-Chlorophenyl)-1,3,4-oxadiazole.

Result of Action

For instance, certain compounds have been found to exert proapoptotic effects, as well as antimigratory and anti-invasive effects . These effects suggest that 2-(4-Chlorophenyl)-1,3,4-oxadiazole might have similar impacts on cellular function and behavior.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-(4-Chlorophenyl)-1,3,4-oxadiazole. For instance, the persistence of related compounds like DDT in the environment, along with their tendency to accumulate in tissues of organisms, can lead to long-term exposure and potential bioaccumulation . This could potentially influence the action and efficacy of 2-(4-Chlorophenyl)-1,3,4-oxadiazole.

Orientations Futures

Propriétés

IUPAC Name |

2-(4-chlorophenyl)-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O/c9-7-3-1-6(2-4-7)8-11-10-5-12-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYUDXVQMLKGODN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN=CO2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50469229 | |

| Record name | 2-(4-Chlorophenyl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50469229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Chlorophenyl)-1,3,4-oxadiazole | |

CAS RN |

23289-10-3 | |

| Record name | 2-(4-Chlorophenyl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50469229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the main research focus regarding diphenyl-1,3,4-oxadiazole derivatives in the context of the provided study?

A1: The study primarily investigates the potential of various substituted diphenyl-1,3,4-oxadiazole derivatives as central nervous system depressants. [] This involves synthesizing these derivatives and evaluating their effects on the central nervous system, likely through in vivo testing.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3S,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]propanamide](/img/structure/B1365099.png)